molecular formula C40H30N10Na2O12S2 B14468910 Disodium hydrogen 5-((4-((4-((4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino)-2-sulphonatophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)azo)salicylate CAS No. 72927-98-1

Disodium hydrogen 5-((4-((4-((4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino)-2-sulphonatophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)azo)salicylate

Cat. No.: B14468910
CAS No.: 72927-98-1
M. Wt: 952.8 g/mol
InChI Key: GKOWVKUBQLNSJG-UHFFFAOYSA-L
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Description

Disodium;1-amino-4-[4-[[4-[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]anilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;1-amino-4-[4-[[4-[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]anilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with a phenolic compound. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Disodium;1-amino-4-[4-[[4-[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]anilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Disodium;1-amino-4-[4-[[4-[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]anilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate is widely used in scientific research due to its unique properties:

    Chemistry: Utilized as a dye in analytical chemistry for the detection of metal ions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in photodynamic therapy.

    Industry: Used in textile dyeing and as a colorant in various products.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and emit light at specific wavelengths. This property is due to the presence of conjugated double bonds and aromatic rings in its structure. The molecular targets and pathways involved include interactions with cellular components that absorb light, leading to various photochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate
  • Disodium 4- [ [4- (acetylmethylamino)-2-sulphonatophenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

Uniqueness

Disodium;1-amino-4-[4-[[4-[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]anilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate stands out due to its high stability and intense coloration, making it particularly valuable in applications requiring long-lasting and vibrant dyes.

Properties

CAS No.

72927-98-1

Molecular Formula

C40H30N10Na2O12S2

Molecular Weight

952.8 g/mol

IUPAC Name

disodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C40H32N10O12S2.2Na/c41-34-31(64(59,60)61)19-28(32-33(34)36(53)25-4-2-1-3-24(25)35(32)52)42-22-9-11-27(30(18-22)63(56,57)58)44-39-45-38(46-40(47-39)50-13-15-62-16-14-50)43-20-5-7-21(8-6-20)48-49-23-10-12-29(51)26(17-23)37(54)55;;/h1-12,17-19,42,51H,13-16,41H2,(H,54,55)(H,56,57,58)(H,59,60,61)(H2,43,44,45,46,47);;/q;2*+1/p-2

InChI Key

GKOWVKUBQLNSJG-UHFFFAOYSA-L

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=C(C=C(C=C3)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)O)S(=O)(=O)[O-])NC7=CC=C(C=C7)N=NC8=CC(=C(C=C8)O)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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